Resomycin C

Description

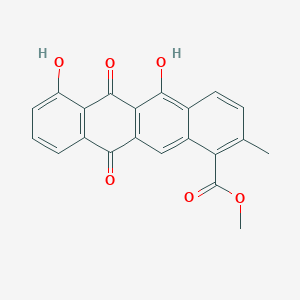

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H14O6 |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

methyl 5,7-dihydroxy-2-methyl-6,11-dioxotetracene-1-carboxylate |

InChI |

InChI=1S/C21H14O6/c1-9-6-7-10-12(15(9)21(26)27-2)8-13-17(19(10)24)20(25)16-11(18(13)23)4-3-5-14(16)22/h3-8,22,24H,1-2H3 |

InChI Key |

ITFQAKHLOKEJNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |

Synonyms |

resomycin C |

Origin of Product |

United States |

Discovery and Initial Elucidation of Resomycin C

Historical Context of Isolation from Streptomyces Species

The genus Streptomyces is a well-established and prolific source of a wide array of secondary metabolites, including many clinically important antibiotics. The discovery of new compounds from these bacteria often involves large-scale screening programs of soil-derived isolates from diverse terrestrial and marine environments. The isolation of Resomycin C from a terrestrial Streptomyces sp. falls within this long-standing tradition of bioprospecting for novel bioactive molecules. The specific strain that produces this compound was designated GW48/1497.

Methodologies Employed for Research-Scale Isolation and Purification

The isolation and purification of natural products like this compound from Streptomyces fermentations typically involve a multi-step process designed to separate the compound of interest from a complex mixture of other metabolites and cellular components. While the specific details for this compound are not available, a general workflow can be described.

Initially, the Streptomyces strain is cultivated in a suitable liquid culture medium to encourage the production of the desired secondary metabolites. Following fermentation, the culture broth is harvested, and the first step is usually a solvent extraction to separate the organic compounds from the aqueous phase and cell mass.

The resulting crude extract is then subjected to a series of chromatographic techniques to purify the target compound. These methods often include:

Column Chromatography: This is a primary purification step where the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. Different compounds in the mixture travel through the column at different rates depending on their chemical properties, allowing for their separation.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the purification, identify the fractions containing the desired compound, and determine the appropriate solvent systems for further purification steps.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that is frequently used in the final stages of purification to obtain the compound in a highly pure form.

Confirmation of Chemical Structure via Spectroscopic Analyses (e.g., NMR, HRESIMS)

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. For a novel compound like this compound, this would have involved a detailed analysis of its spectral data.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental composition of the molecule. This information is crucial for establishing the molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and proton framework of the molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to neighboring atoms.

¹³C NMR (Carbon NMR): This method reveals the number and types of carbon atoms in the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These more advanced NMR experiments are used to establish the connectivity between different atoms within the molecule, allowing for the complete elucidation of its structure.

While the specific NMR and HRESIMS data for this compound are not publicly available, the original 2003 publication by Maskey et al. would have contained a detailed analysis of these data to support the proposed chemical structure.

Biosynthetic Pathway Leading to Resomycin C

Role of Type II Polyketide Synthases (PKSs) in Core Structure Assembly

The biosynthesis of the core structure of Resomycin C is orchestrated by a Type II polyketide synthase (PKS) system. nih.govresearchgate.net These systems are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors, typically malonyl-CoA, to construct a long poly-β-keto chain. nih.govresearchgate.net In bacteria, Type II PKSs consist of several discrete, monofunctional proteins that work in concert. nih.govmdpi.com The central components required for chain assembly are known as the minimal PKS. researchgate.netmdpi.com

The minimal PKS cassette comprises three essential components:

Ketosynthase (KS or KSα): Catalyzes the crucial carbon-carbon bond-forming Claisen condensation reaction, extending the polyketide chain. researchgate.netmdpi.com

Chain Length Factor (CLF or KSβ): Forms a heterodimer with the KSα and is primarily responsible for determining the final length of the polyketide chain. researchgate.netmdpi.com

Acyl Carrier Protein (ACP): A small protein that carries the growing polyketide chain as a thioester and presents it to the various catalytic domains of the PKS. nih.govresearchgate.net

In the chartreusin (B1668571) (cha) biosynthetic gene cluster of S. chartreusis, the genes encoding the minimal PKS are responsible for generating the initial polyketide backbone. core.ac.uknih.gov This process begins with a starter unit, followed by the iterative addition of nine extender units derived from malonyl-CoA, ultimately producing a 20-carbon (decaketide) chain. core.ac.ukmdpi.comcore.ac.uk

Formation of Linear Tetracyclic Polyketide Precursors

Once the full-length decaketide chain is assembled by the minimal PKS, it is a highly reactive and unstable molecule. mdpi.com To prevent spontaneous and incorrect cyclization, a series of associated cyclase and aromatase enzymes encoded within the cha gene cluster guide the folding of the nascent chain into a specific, stable polycyclic structure. core.ac.ukmdpi.com The biosynthesis of this compound proceeds through a linear tetracyclic anthracycline-type intermediate. core.ac.uknih.gov

The formation of this tetracyclic scaffold is a multi-step process:

First Ring Cyclization: The initial intramolecular aldol (B89426) condensation is a critical step that sets the cyclization pattern for the entire molecule. For anthracyclines, this typically occurs between carbons C7 and C12 of the polyketide chain. core.ac.uk

Subsequent Cyclizations: Following the first cyclization, additional rings are formed through a series of further aldol condensations. core.ac.uk Genes within the cha cluster, such as chaF and chaG, are proposed to catalyze these cyclizations and the subsequent aromatization of the rings. core.ac.uk ChaF is believed to be involved in the aromatization of the first (A-ring), while ChaG, which shows homology to other known cyclases, likely directs the cyclization of the second and third rings. core.ac.uk

Ketoreduction: Before all cyclizations are complete, a key ketoreduction step occurs at the C-9 position of the decaketide chain, a hallmark of anthracycline biosynthesis. core.ac.uk This reduction is catalyzed by a specific ketoreductase (KR) enzyme. core.ac.uk

This series of enzymatic actions results in the formation of a stable, linear tetracyclic polyketide, which serves as the foundational structure that is further modified to yield this compound. core.ac.uk

Enzymatic Steps and Precursor Transformations to this compound

The fully cyclized linear tetracyclic precursor undergoes several post-PKS tailoring reactions to become this compound. These modifications are crucial for achieving the final chemical structure.

Identification of Auramycinone (B1197653) as a Precursor

Research has identified auramycinone as a direct precursor to this compound. nih.govresearchgate.net Auramycinone is an anthracyclinone that is structurally very similar to this compound, differing primarily by the presence of additional hydroxyl groups. nih.govresearchgate.net The conversion of auramycinone to this compound is a key step in the chartreusin pathway, involving the removal of two molecules of water. nih.gov The production of auramycinone itself requires the action of the minimal PKS genes along with specific cyclases and oxygenases to form the complete tetracyclic aglycone. nih.govresearchgate.net

Dehydration Reactions Catalyzed by ChaX and ChaU

The transformation of auramycinone into this compound requires two specific dehydration events. Studies on the chartreusin pathway have implicated two enzymes, ChaX and ChaU, in this process. It is suggested that these enzymes work together to catalyze the first of the two dehydration reactions. ChaX is characterized as an NADPH-dependent reductase, while ChaU is a cyclase-like protein. Their combined action facilitates the removal of the first water molecule from the auramycinone scaffold.

Potential Involvement of Other Cyclase-like Proteins (e.g., ChaJ)

The second dehydration step required to complete the formation of this compound may be catalyzed by another cyclase-like protein, ChaJ. core.ac.uk Alternatively, it is possible that the ChaX/ChaU enzyme pair also catalyzes this second reaction. The chaJ gene is located within the chartreusin biosynthetic cluster and encodes a protein with homology to ester cyclases, suggesting a role in the modification of the polyketide backbone. core.ac.uk Further research is needed to definitively elucidate the precise mechanism and the specific enzyme responsible for this final dehydration step leading to this compound.

Table of Key Enzymes in this compound Biosynthesis

| Enzyme/Protein | Class | Proposed Function in Pathway |

| Minimal PKS | Type II Polyketide Synthase | Assembles the 20-carbon (decaketide) backbone. core.ac.ukmdpi.com |

| ChaF | Aromatase/Cyclase | Catalyzes aromatization of the first ring of the polyketide intermediate. core.ac.uk |

| ChaG | Cyclase | Directs the cyclization of the second and third rings. core.ac.uk |

| ChaX | Reductase | Catalyzes one of the dehydration steps converting auramycinone to this compound. |

| ChaU | Cyclase-like Protein | Works with ChaX in the dehydration of auramycinone. |

| ChaJ | Cyclase-like Protein | Potentially catalyzes the second dehydration step in the formation of this compound. core.ac.uk |

Resomycin C As a Critical Biosynthetic Intermediate in Chartreusin Pathway

Conversion of Resomycin C to the Pentacyclic Chartreusin (B1668571) Scaffold

The transformation of this compound into the core structure of chartreusin is a multi-step process initiated by an oxidative ring expansion, followed by a skeletal rearrangement and further enzymatic modifications. This sequence converts the linear anthracycline-like precursor into the angular pentacyclic system characteristic of chartarin (B12298714). nih.govnih.gov

The first committed step in the conversion of this compound is a Baeyer-Villiger oxidation catalyzed by the flavin-dependent monooxygenase, ChaZ. nih.govresearchgate.net This enzymatic reaction is crucial for preparing the substrate for the subsequent carbon skeleton rearrangement.

The ChaZ enzyme facilitates the insertion of an oxygen atom adjacent to a carbonyl group within the this compound structure, a hallmark of the Baeyer-Villiger oxidation mechanism. nih.govlibretexts.org As a flavin-dependent monooxygenase, ChaZ utilizes a flavin cofactor (FAD), which is first reduced by NADPH. This reduced flavin reacts with molecular oxygen to form a key reactive intermediate, a flavin-hydroperoxide. libretexts.orgnih.gov

This potent oxidizing species then acts as a nucleophile, attacking the carbonyl carbon of this compound. libretexts.org This is followed by a rearrangement step where a carbon-carbon bond migrates to the adjacent oxygen atom, resulting in the expansion of the ring and the formation of a seven-membered lactone. nih.govresearchgate.netlibretexts.org This type of oxidation is a critical step that sets the stage for the subsequent skeletal reorganization. nih.gov

The seven-membered lactone product of the ChaZ-catalyzed reaction is believed to be an unstable and transient intermediate within the biosynthetic pathway. While direct experimental evidence of its instability is limited, its transient nature is inferred from its role as a substrate for the subsequent enzyme in the cascade, ChaE. In biosynthetic pathways involving multi-enzyme complexes, intermediates are often channeled directly from one active site to the next, minimizing their accumulation and potential degradation. The rapid processing of this lactone by ChaE suggests it does not persist as a stable, free molecule.

Following the formation of the seven-membered lactone, the ketoreductase ChaE catalyzes a remarkable carbon skeleton rearrangement. nih.govresearchgate.net This enzymatic step is responsible for transforming the tetracyclic, lactone-containing intermediate into the pentacyclic scaffold of the chartreusin aglycone. nih.gov

After the formation of the core pentacyclic structure by ChaZ and ChaE, the aglycone undergoes further tailoring by other enzymes to produce the final chartarin structure and its glycosylated derivatives. The enzyme ChaP, a non-heme iron-dependent dioxygenase, is responsible for catalyzing the formation of the final α-pyrone ring. nih.gov

Following the completion of the aglycone, the chartreusin biosynthetic pathway involves glycosylation steps catalyzed by two glycosyltransferases. ChaGT1 is responsible for the attachment of a fucose sugar moiety to the chartarin aglycone. Subsequently, ChaGT2 catalyzes the addition of a digitalose sugar to the fucose residue, completing the disaccharide chain characteristic of chartreusin. nih.gov

Enzymes Involved in the Conversion of this compound

| Enzyme | Class | Function |

|---|---|---|

| ChaZ | Flavin-dependent monooxygenase | Catalyzes Baeyer-Villiger oxidation of this compound to a seven-membered lactone. nih.govresearchgate.net |

| ChaE | NADPH-dependent ketoreductase | Mediates the rearrangement of the carbon skeleton to form the pentacyclic intermediate. nih.govresearchgate.net |

| ChaP | Non-heme iron-dependent dioxygenase | Catalyzes the final α-pyrone ring formation in the chartarin aglycone. nih.gov |

| ChaGT1 | Glycosyltransferase | Attaches fucose to the chartarin aglycone. nih.gov |

| ChaGT2 | Glycosyltransferase | Attaches digitalose to the fucose moiety. nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Chartreusin |

| Chartarin |

| Fucose |

| Digitalose |

| NADPH |

ChaE-Mediated Carbon Skeleton Rearrangement

Genetic Characterization of Enzymes Involved in this compound Transformation

The biosynthesis of chartreusin is encoded within a specific locus on the Streptomyces chartreusis chromosome, known as the chartreusin biosynthetic gene cluster (cha). nih.gov This cluster contains all the genetic information for the enzymes required to construct and modify the chartreusin molecule, including those responsible for the conversion of this compound.

The cha gene cluster is a type II polyketide synthase (PKS) system, characteristic of pathways that produce aromatic polyketides. nih.gov Molecular analysis of this ~37 kb region has allowed for the functional assignment of several key genes involved in the steps leading to and from this compound. nih.gov

The formation of this compound from its precursor, auramycinone (B1197653), is a multi-step process catalyzed by a cascade of three enzymes. nih.govacs.org The enzyme ChaX, an NAD(P)H-dependent quinone reductase, initiates the sequence. nih.govnih.gov This is followed by the action of ChaU, a cyclase-like enzyme, which catalyzes a 9,10-dehydration step to form 9,10-dehydroauramycinone. nih.govnih.gov The final step in this compound synthesis is performed by ChaJ, another cyclase-like enzyme, which carries out a 7,8-dehydration. nih.govresearchgate.net

Once formed, this compound is the substrate for a crucial skeletal rearrangement that converts the tetracyclic intermediate into a pentacyclic structure. This transformation is initiated by the enzyme ChaZ, a flavoenzyme that functions as a Baeyer-Villiger monooxygenase. nih.gov ChaZ, in conjunction with ChaE, an NADPH-dependent ketoreductase, facilitates the formation of a pentacyclic intermediate. nih.gov The biosynthesis of the final aglycone is completed by ChaP, an enzyme from the vicinal oxygen chelate superfamily. nih.gov

A summary of the key enzymes and their functions in the transformation of this compound is provided in the table below.

| Gene | Enzyme Product | Function in Chartreusin Pathway |

| chaX | NAD(P)H-dependent quinone reductase | Catalyzes the initial quinone reduction of auramycinone, a precursor to this compound. nih.govnih.gov |

| chaU | Cyclase-like enzyme | Performs 9,10-dehydration to form 9,10-dehydroauramycinone. nih.govnih.gov |

| chaJ | Cyclase-like enzyme | Catalyzes the subsequent 7,8-dehydration to yield this compound. nih.govresearchgate.net |

| chaZ | Baeyer-Villiger monooxygenase | Utilizes this compound as a substrate to initiate the conversion from a tetracyclic to a pentacyclic structure. nih.govresearchgate.net |

| chaE | NADPH-dependent ketoreductase | Works with ChaZ to promote the formation of the pentacyclic intermediate. nih.gov |

| chaP | Vicinal oxygen chelate superfamily enzyme | Completes the biosynthesis of the pentacyclic aglycone, chartarin. nih.gov |

The specific and sequential function of the enzymes in the chartreusin pathway means that the deletion or inactivation of a gene will halt the biosynthetic process at the step preceding the missing enzyme's function, often leading to the accumulation of the intermediate substrate.

Gene inactivation experiments have been instrumental in confirming the role of this compound as a pathway intermediate. nih.gov Specifically, the deletion of the chaZ gene, which encodes the Baeyer-Villiger monooxygenase responsible for the first step in this compound's transformation, would prevent the conversion of this tetracyclic compound into the subsequent pentacyclic intermediates. nih.govresearchgate.net As a direct consequence, a chaZ deletion mutant would be expected to accumulate and secrete this compound, as the biosynthetic pathway is blocked at this critical oxidative rearrangement step. This accumulation provides definitive evidence of this compound's position in the pathway and underscores the essential role of ChaZ in the biosynthesis of chartreusin.

Molecular Mechanisms of Enzyme Action on Resomycin C

Detailed Mechanistic Insights into Flavin-Dependent Monooxygenases (e.g., ChaZ)

The initial and pivotal step in the skeletal rearrangement of Resomycin C is catalyzed by ChaZ, a flavin-dependent monooxygenase (FPMO). nih.gov This enzyme belongs to the Baeyer-Villiger monooxygenase (BVMO) class, which is known for inserting an oxygen atom adjacent to a carbonyl group, resulting in the formation of an ester or lactone. rsc.orgmdpi.com In the chartreusin (B1668571) biosynthetic pathway, ChaZ performs a Baeyer-Villiger oxidation on the anthracyclic framework of this compound. nih.govresearchgate.net This reaction is crucial as it cleaves a carbon-carbon bond within one of the rings, expanding it to a seven-membered lactone and setting the stage for subsequent rearrangement. researchgate.netresearcher.life While an early study suggested this compound might be a shunt product because ChaZ was unable to convert it in vitro under the tested conditions, more recent and comprehensive studies have unequivocally demonstrated that ChaZ indeed catalyzes the Baeyer-Villiger oxidation of this compound to form a complex lactone-containing compound. researchgate.netnih.govnih.govacs.org

The catalytic activity of ChaZ, like other BVMOs, is dependent on a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govacs.org The catalytic cycle involves the formation of a key reactive intermediate: a flavin C4a-peroxide adduct. mdpi.comnih.gov Specifically for Baeyer-Villiger oxidations, it is the nucleophilic anionic form of this peroxide, FADC4aOO-, that acts as the catalytically active species. nih.govacs.org This potent nucleophile is generated after the enzyme-bound FAD is reduced by a nicotinamide (B372718) cofactor [typically NAD(P)H] and subsequently reacts with molecular oxygen. mdpi.comnih.gov The enzyme's active site architecture precisely positions this flavin peroxide intermediate to facilitate the subsequent attack on the substrate. nih.govacs.org

Once the FADC4aOO- intermediate is formed within the ChaZ active site, it performs a nucleophilic attack on an adjacent carbonyl carbon of the this compound substrate. rsc.orgacs.org This attack leads to the formation of a tetrahedral intermediate, often referred to as a "Criegee intermediate". rsc.org The subsequent collapse of this intermediate drives the migration of an adjacent carbon group and the insertion of an oxygen atom into the C-C bond. rsc.org In the case of this compound, this process results in the cleavage of the B-ring and the formation of a seven-membered lactone. nih.govresearchgate.netresearcher.life This lactone product, while essential for the pathway, can be highly unstable, which has posed challenges for its direct isolation and characterization. acs.org

Mechanistic Characterization of Ketoreductases (e.g., ChaE) in Polyketide Modifications

Following the Baeyer-Villiger oxidation by ChaZ, the resulting seven-membered lactone is acted upon by the ketoreductase ChaE. nih.govresearchgate.net Ketoreductases (KRs) are common tailoring enzymes in polyketide biosynthesis, typically responsible for the stereo- and regiospecific reduction of keto groups to hydroxyl groups. wikipedia.orgmdpi.com However, ChaE displays an unprecedented function, catalyzing a complex skeletal rearrangement rather than a simple reduction. nih.govresearchgate.net This enzyme transforms the linear-derived, ring-expanded intermediate into an angular, α-pyrone-containing pentacyclic scaffold, a critical step in generating the structural complexity of the final chartreusin aglycone. nih.gov

The catalytic activity of ChaE is strictly dependent on the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form). nih.gov The energy provided by NADPH oxidation drives a series of reactions in a tandem or cascade fashion. nih.govresearchgate.net The proposed mechanistic sequence initiated by ChaE includes:

Reduction of the lactone carbonyl group : ChaE utilizes NADPH to reduce the carbonyl of the seven-membered lactone formed by ChaZ. nih.gov

Aldol-type reaction : This reduction is believed to trigger a subsequent intramolecular Aldol-type reaction. nih.gov

Spontaneous Ring Formation and Aromatization : Following the Aldol (B89426) reaction, a cascade of spontaneous events, including the formation of a γ-lactone ring, oxidation, and aromatization, leads to the stable pentacyclic intermediate. nih.govresearchgate.net

This remarkable cascade, initiated by a single NADPH-dependent ketoreductase, highlights how evolution has repurposed a common enzyme type to perform a highly complex and unusual transformation in polyketide biosynthesis. nih.gov

Elucidation of Novel Dehydratase Reactions Catalyzed by Cyclase-like Proteins

This compound itself is the product of tailoring reactions on an earlier precursor, auramycinone (B1197653). utupub.fi The conversion of auramycinone to this compound requires two distinct dehydration reactions, the mechanism of which had long remained elusive. utupub.fiuniversiteitleiden.nl Recent research has shed light on this process, revealing novel catalytic functions for proteins belonging to the cyclase-like family. utupub.fi Aromatic polyketide cyclases are typically involved in controlling the regiospecific aldol condensations that form the ring systems from the linear poly-β-keto chain. nih.govmdpi.com

Studies on the chartreusin pathway have implicated a two-component system, consisting of an NADPH-dependent reductase (ChaX) and a cyclase-like protein (ChaU), in catalyzing the first dehydration of auramycinone. utupub.fi The second dehydration step is catalyzed either by another cyclase-like protein, ChaJ, or alternatively by the same ChaX/ChaU pair. utupub.fi The discovery that cyclase-like proteins can catalyze dehydrations represents a novel function for this protein family, which was previously associated primarily with aldol condensations and hydroxylations. utupub.fi This finding expands the known catalytic repertoire of these enzymes in the generation of structural diversity within natural products.

Data Tables

Table 1: Enzymes Involved in this compound Formation and Modification

| Enzyme | Class | Cofactor | Substrate | Product | Catalytic Function |

| ChaX | Reductase | NADPH | Auramycinone | Dehydrated intermediate | Component of a two-step dehydration system. utupub.fi |

| ChaU | Cyclase-like Protein | - | Auramycinone | Dehydrated intermediate | Catalyzes the first dehydration of auramycinone in concert with ChaX. utupub.fi |

| ChaJ | Cyclase-like Protein | - | Dehydrated intermediate | This compound | Catalyzes the second dehydration to form this compound. utupub.fi |

| ChaZ | Flavin-Dependent Monooxygenase | FAD, NAD(P)H | This compound | Seven-membered lactone | Baeyer-Villiger oxidation, C-C bond cleavage, and ring expansion. nih.govresearchgate.netnih.gov |

| ChaE | Ketoreductase | NADPH | Seven-membered lactone | Pentacyclic intermediate | Reduction of lactone carbonyl, initiating a cascade of skeletal rearrangement. nih.govresearchgate.net |

Strategies for Biosynthetic Engineering and Analog Development Based on Resomycin C Pathway

Combinatorial Biosynthesis Approaches for Novel Anthracyclinone Derivatives.researchgate.netresearchgate.net

Combinatorial biosynthesis, a powerful strategy that involves the rational mixing and matching of genes from different biosynthetic pathways, has been successfully applied to polyketides, particularly anthracyclines. psu.eduresearchgate.net This approach leverages the modular nature of biosynthetic gene clusters to create "unnatural" natural products with potentially improved or novel biological activities. The chartreusin (B1668571) pathway, with its unique rearrangement chemistry, is a prime candidate for such engineering efforts.

Targeted gene inactivation is a fundamental tool in combinatorial biosynthesis, often leading to the accumulation of biosynthetic intermediates or the generation of new derivatives. psu.edu The very isolation of Resomycin C is a direct outcome of this strategy.

Key Research Findings:

Accumulation of this compound: The targeted deletion of the chaZ gene in the chartreusin-producer Streptomyces chartreusis HKI-249 completely stopped the production of the final product, chartreusin. researchgate.netleibniz-hki.de Instead, the mutant strain accumulated the linear tetracyclic polyketide, this compound. researchgate.netpsu.edu This experiment was crucial in identifying this compound as the substrate for the ChaZ enzyme and proved that disrupting the pathway at this specific oxidative rearrangement step is a viable method for producing the anthracyclinone core. leibniz-hki.denih.gov

Probing Pathway Logic: Early experiments involving a chaABC null mutant (inactivated polyketide synthase) were conducted to see if feeding this compound could restore chartreusin production. researchgate.net The initial failure of this experiment led to the hypothesis that this compound might be a shunt product rather than a true intermediate. researchgate.netcore.ac.uk However, subsequent in-depth enzymatic studies confirmed its on-pathway role, highlighting how gene disruption can be used to dissect complex biosynthetic logic. researchgate.netacs.org

The following table summarizes key gene disruption experiments within the chartreusin pathway.

| Organism | Gene(s) Disrupted | Function of Gene Product | Resulting Product(s) | Reference(s) |

|---|---|---|---|---|

| Streptomyces chartreusis HKI-249 | chaZ | FAD-dependent monooxygenase (Baeyer-Villiger oxidation) | Accumulation of this compound | researchgate.netleibniz-hki.depsu.edu |

Post-PKS tailoring enzymes are responsible for the immense structural diversity found in natural products by performing modifications such as oxidation, reduction, glycosylation, and methylation. acs.orgresearchgate.net The this compound pathway features remarkable tailoring enzymes that execute a complex skeletal rearrangement. researchgate.netresearchgate.net Expressing these or other tailoring enzymes in new combinations is a cornerstone of generating structural diversity. nih.gov

Key Research Findings:

Rearrangement Catalysis: The conversion of this compound involves two critical redox enzymes. First, the FAD-dependent monooxygenase ChaZ catalyzes a Baeyer-Villiger oxidation on this compound to create a seven-membered lactone intermediate. researchgate.netresearchgate.netacs.org Subsequently, the NADPH-dependent ketoreductase ChaE masterfully rearranges this intermediate's carbon skeleton to form the pentacyclic core of chartreusin. researchgate.netresearchgate.net The unique function of ChaE, which catalyzes a cascade of reactions beyond a simple ketoreduction, demonstrates the potential for harnessing such enzymes to create novel molecular scaffolds. researchgate.net

Generating New Hydroxylated Analogs: A common strategy in engineering anthracyclinones is the introduction of new hydroxyl groups, which can significantly alter bioactivity. In one study, the ketoreductase and cyclase genes from an anthracycline PKS cassette were swapped with an aromatase/cyclase from the mithramycin pathway, successfully generating 2-hydroxylated anthracyclinone analogs. nih.gov This principle could be applied to the this compound pathway to produce hydroxylated derivatives.

Multi-oxygenase Cassettes: Engineered cassettes containing multiple oxygenase genes have been used to introduce diverse oxidative modifications. nih.gov For example, genes from the doxorubicin (B1662922) (dnrF), rhodomycin (B1170733) (rdmE), and kosinostatin pathways have been used to catalyze hydroxylations at various positions (C-1, C-10, C-11) on different anthracyclinone scaffolds. nih.gov Introducing such cassettes into a this compound-accumulating strain could yield a variety of novel oxidized analogs.

Expressing an entire biosynthetic gene cluster (BGC) in a well-characterized, genetically tractable host organism is a powerful strategy for improving production titers, simplifying genetic manipulation, and enabling combinatorial approaches. nih.gov

Key Research Findings:

Chartreusin Cluster Expression: The identity of the chartreusin (cha) gene cluster was unequivocally confirmed by cloning and expressing the entire ~37 kb locus in the heterologous host Streptomyces albus. researchgate.netcore.ac.uk This achievement laid the groundwork for all subsequent engineering efforts by isolating the pathway from its native regulatory network and placing it in a more easily manipulated production chassis.

Stepwise Elucidation: In a landmark study for anthracyclinone biosynthesis, genes from three different Streptomyces species (producers of nogalamycin, daunomycin, and aclacinomycin) were step-wise cloned into Streptomyces lividans. nih.gov This approach not only produced the target compound, auramycinone (B1197653), but also allowed researchers to elucidate the function of each gene and identify the intermediates formed at each step, providing a blueprint for future combinatorial efforts. nih.gov

Metabolic Engineering for Enhanced Production or Structural Diversity.researchgate.netnih.gov

Metabolic engineering aims to rationally optimize the host organism's cellular processes to improve the yield of a desired product or to channel metabolic flux towards novel structures. researchgate.net This can involve boosting the supply of precursors or upregulating the expression of biosynthetic genes.

Key Research Findings:

Enhancing Precursor Supply: The biosynthesis of polyketides like this compound requires a significant supply of precursor molecules, primarily malonyl-CoA. Engineering efforts in a Streptomyces coelicolor host have shown that overexpressing the acetyl-CoA carboxylase complex (accA2BE) enhances the pool of malonyl-CoA, leading to increased production of anthracyclinones. nih.gov

Regulatory Gene Manipulation: The production of secondary metabolites is often tightly controlled by pathway-specific regulatory genes. Overexpression of StrR-family transcriptional activators has been shown to dramatically improve the production of the glycopeptide antibiotic ristomycin A by up to 60-fold by increasing the transcription of the entire BGC. A similar strategy could be applied to the cha cluster to enhance the yield of this compound or its derivatives.

Improving Host Chassis: The host strain itself can be engineered for better performance. A Streptomyces coelicolor strain with a mutation (ΔmatAB) that enhances biomass accumulation, when combined with the overexpression of a pseudo-γ-butyrolactone response regulator (scbr2) to control glycolytic flux, resulted in significantly improved anthracyclinone titers. nih.gov

The table below outlines potential metabolic engineering strategies applicable to the this compound pathway.

| Engineering Strategy | Target Gene(s)/Process | Mechanism | Potential Outcome | Reference(s) |

|---|---|---|---|---|

| Precursor Supply Enhancement | accA2BE | Increases malonyl-CoA pool | Higher yield of this compound | nih.gov |

| Transcriptional Upregulation | Pathway-specific activator | Boosts transcription of the cha BGC | Higher yield of this compound / derivatives |

Precursor-Directed Biosynthesis and Mutasynthesis Concepts.researchgate.net

Precursor-directed biosynthesis (PDB) and mutasynthesis are elegant techniques that combine synthetic chemistry with microbial biosynthesis to generate novel analogs. researchgate.net In PDB, an analog of a natural precursor is fed to the wild-type organism and competes for incorporation. researchgate.net Mutasynthesis, or mutational biosynthesis, uses a mutant strain blocked in the synthesis of a specific precursor, forcing it to incorporate an externally supplied analog (a mutasynthon) to complete the biosynthetic pathway. researchgate.netresearchgate.net

Key Research Findings:

Probing Substrate Flexibility: While no new compounds have been reported from PDB or mutasynthesis using the this compound pathway, the concept remains highly relevant. The pathway's reliance on acetate (B1210297) as a starter unit suggests that a mutant blocked in an early PKS step could be a candidate for mutasynthesis experiments with alternative starter units.

Application to Other Polyketides: The power of these techniques has been demonstrated for other complex natural products. For example, feeding 3-amino-5-fluorobenzoic acid, an analog of the natural pactamycin (B1678277) precursor, to S. pactum resulted in the co-production of the novel 5'-fluoropactamycin. researchgate.net Similarly, feeding synthetically derived vorinostat (B1683920) analogs to the fungus Chalara sp. 6661 successfully produced a range of new chalaniline A analogs. oregonstate.edu These examples underscore the potential of applying similar strategies to the this compound pathway, for instance, by feeding chemically synthesized analogs of this compound to a chaZ expressing host that lacks the native PKS machinery.

Research Methodologies for Studying Resomycin C Biosynthesis and Transformations

In Vitro Enzyme Activity Assays and Characterization

In vitro enzyme assays are fundamental for confirming the specific function of individual enzymes isolated from a biosynthetic pathway. By incubating a purified enzyme with its predicted substrate and necessary cofactors, researchers can directly observe the catalyzed reaction and characterize the resulting product.

In the context of Resomycin C, enzymatic studies have been crucial for understanding its role as an intermediate in chartreusin (B1668571) biosynthesis. Key findings from these assays include:

The ChaZ-Catalyzed Rearrangement: The enzyme ChaZ, an FAD-dependent monooxygenase, was identified through genetic studies as a key player in the chartreusin pathway. nih.gov In vitro assays demonstrated that ChaZ catalyzes a Baeyer-Villiger oxidation on this compound. researchgate.netresearchgate.netresearcher.life This reaction introduces an oxygen atom, converting the linear tetracyclic structure of this compound into a seven-membered lactone intermediate. researchgate.netacs.orgnih.gov

The Role of Ketoreductase ChaE: Following the action of ChaZ, the ketoreductase ChaE was shown to catalyze the subsequent skeletal rearrangement of the lactone intermediate. researchgate.net This NADPH-dependent reaction cascade involves the reduction of the lactone carbonyl, an Aldol-type reaction, and subsequent spontaneous cyclization and aromatization to form a pentacyclic α-pyrone-containing product. researchgate.netresearchgate.net

Dehydration Steps to Form this compound: The formation of this compound itself from its precursor, auramycinone (B1197653), involves two distinct dehydration reactions. utupub.fi In vitro studies suggest a two-step conversion. The first dehydration is catalyzed by an NADPH-dependent reductase, ChaX, in conjunction with a cyclase-like protein, ChaU. utupub.fi The second dehydration is thought to be catalyzed by another cyclase-like protein, ChaJ, or alternatively, by the same ChaX/ChaU pair. utupub.fi

A significant challenge in these in vitro studies is the instability of certain intermediates. The seven-membered lactone formed from this compound by ChaZ, for instance, is highly unstable, which has precluded its direct detection and isolation using standard chromatographic methods. acs.orgnih.gov

Table 1: Key Enzymes in this compound Transformation and their In Vitro Characterized Functions

| Enzyme | Enzyme Class | Substrate | Product | Cofactor(s) | Research Finding |

|---|---|---|---|---|---|

| ChaZ | FAD-dependent monooxygenase | This compound | Seven-membered lactone intermediate | FAD | Catalyzes a Baeyer-Villiger oxidation, initiating the skeletal rearrangement. researchgate.netresearchgate.netacs.org |

| ChaE | Ketoreductase | Seven-membered lactone intermediate | α-pyrone containing pentacyclic intermediate | NADPH | Rearranges the carbon skeleton through a series of reduction and condensation reactions. researchgate.net |

| ChaX | Reductase | Auramycinone | Dehydrated intermediate | NADPH | Works with ChaU to perform the first dehydration step in the formation of this compound. utupub.fi |

| ChaU | Cyclase-like protein | Auramycinone | Dehydrated intermediate | - | Functions as a partner to ChaX. utupub.fi |

| ChaJ | Cyclase-like protein | Dehydrated intermediate from ChaX/ChaU reaction | this compound | - | Proposed to catalyze the second dehydration step. utupub.fi |

Genetic Manipulation Techniques (e.g., Gene Knockout, Complementation)

Genetic manipulation of the producing organism, typically a Streptomyces species, is a powerful tool for identifying the genes responsible for a biosynthetic pathway and for probing the function of specific enzymes in vivo.

The central role of this compound as a biosynthetic intermediate was unequivocally established through gene knockout experiments. Researchers targeted the cha gene cluster in Streptomyces chartreusis, which was confirmed to be responsible for chartreusin biosynthesis via heterologous expression in Streptomyces albus. core.ac.uk

Gene Knockout: The most definitive experiment was the targeted deletion of the chaZ gene. researchgate.net Inactivation of chaZ completely halted the production of the final product, chartreusin. Instead, the mutant strain accumulated a new metabolite, which was isolated and identified as this compound. researchgate.netcore.ac.uk This demonstrated that ChaZ acts downstream of this compound in the pathway.

Genetic Complementation: To confirm that the observed effect was due to the absence of chaZ and not to unintended effects on neighboring genes (polar effects), a complementation experiment was performed. researchgate.net Introducing a functional copy of the chaZ gene back into the ΔchaZ mutant restored the production of chartreusin, validating the specific role of the ChaZ enzyme in converting this compound. researchgate.net

Probing the Pathway: Early experiments where this compound was fed to a mutant strain lacking the core polyketide synthase genes (chaABC null mutant) did not result in chartreusin production. researchgate.net This initially led to the hypothesis that this compound might be a shunt product—a dead-end metabolite diverted from the main pathway. researchgate.net However, the combined evidence from the chaZ knockout and subsequent enzymatic characterization clarified its status as a true, albeit sometimes elusive, intermediate. researchgate.netacs.orgnih.gov

| Feeding Experiment | chaABC null mutant | Streptomyces chartreusis | Feeding of this compound did not yield chartreusin. researchgate.net | Initially suggested this compound might be a shunt product, highlighting the complexity of pathway regulation and substrate uptake. |

Isotope Labeling Experiments (e.g., ¹³C-Acetate Incorporation) for Pathway Delineation

Isotope labeling is a classic and powerful technique used to trace the metabolic origin of a natural product's carbon skeleton. By feeding the producing organism with simple precursors enriched with stable isotopes like ¹³C, researchers can track how these precursors are assembled into the final complex molecule.

For decades, the biosynthetic origin of the chartreusin aglycone was a puzzle due to an unusual labeling pattern observed in early experiments with ¹³C-labeled acetate (B1210297). core.ac.uk The discovery of this compound as an intermediate was key to resolving this puzzle.

Pathway Origin: Feeding experiments using [1-¹³C]acetate and [1,2-¹³C]acetate confirmed that the entire 19-carbon aglycone of chartreusin is derived from acetate units, consistent with a polyketide origin. researchgate.net The pattern of incorporated isotopes suggested the molecule was formed from a single, linear 22-carbon polyketide chain. researchgate.net

Revised Biosynthetic Model: The identification of the linear anthracyclic structure of this compound provided the missing link. nih.govcore.ac.uk It supported a revised biosynthetic model where the linear polyketide chain first cyclizes to form an anthracyclic intermediate (like this compound). This intermediate then undergoes an unprecedented oxidative rearrangement, involving C-C bond cleavage and formation, to generate the final pentacyclic structure of chartarin (B12298714). nih.govcore.ac.uk

Mechanism of Rearrangement: The ¹³C-labeling data, combined with the discovery of this compound, allowed for a more detailed hypothesis about the rearrangement mechanism. It is thought to proceed via a Baeyer-Villiger oxidative cleavage of the C13-C14 bond in this compound, followed by the formation of a new C4-C13 bond, rationalizing the previously inexplicable labeling pattern. nih.gov

These isotope labeling studies, interpreted in light of the genetic and enzymatic data, were crucial for establishing the novel pathway involving the transformation of a linear anthracycline into an angular pentacyclic structure. researchgate.netresearchgate.net

Advanced Analytical Techniques for Intermediate Detection and Quantification in Research (e.g., UPLC, LC-MS)

The detection, identification, and quantification of transient and often low-abundance intermediates in a biosynthetic pathway require highly sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS), often coupled together (LC-MS), are indispensable tools in this research.

Identification and Structural Confirmation: When the ΔchaZ mutant was created, HPLC was used to compare its metabolic profile to the wild-type strain, revealing the peak corresponding to the accumulated this compound. core.ac.uknih.gov The definitive structural confirmation of this isolated compound as this compound was achieved using high-resolution electrospray ionization mass spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Monitoring Enzymatic Reactions: In the study of this compound's formation from auramycinone, the products of the in vitro enzymatic assays were analyzed by a combination of UPLC, LC-MS, and NMR to separate and identify the intermediates. utupub.fi

Overcoming Analytical Challenges: UPLC offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov This can be critical for separating closely related intermediates or resolving complex mixtures from fermentation broths. researchgate.net

High-Sensitivity Quantification: LC-MS/MS is a particularly powerful technique for quantifying specific molecules in complex biological samples with high sensitivity and selectivity. nih.gov While the unstable lactone product of the ChaZ reaction has evaded direct chromatographic detection, LC-MS-based methods would be the approach of choice to capture and identify such transient species, potentially through derivatization or specialized rapid analysis techniques. acs.orgnih.gov These methods are essential for determining the efficiency of enzymatic conversions and understanding the kinetics of the pathway.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Class | Role in Discussed Research |

|---|---|---|

| This compound | Anthracyclic Polyketide | Central intermediate in chartreusin biosynthesis. |

| Chartreusin | Polyketide Glycoside | Final bioactive product of the cha biosynthetic pathway. |

| Chartarin | Pentacyclic Bis-lactone (B144190) | The aglycone (non-sugar portion) of chartreusin. |

| Auramycinone | Anthracyclinone | Precursor to this compound. |

| Premithramycin B | Aromatic Polyketide | Substrate for MtmOIV, an enzyme analogous to ChaZ. |

| Mithramycin | Aureolic Acid Antibiotic | Final product in a pathway involving a Baeyer-Villiger oxidation. |

Current Challenges and Future Directions in Resomycin C Research

Further Elucidation of Undefined Enzymatic Steps and Mechanisms

The biosynthetic pathway leading to and from Resomycin C involves a series of complex enzymatic transformations, some of which are not yet fully understood. researchgate.netcore.ac.uk this compound is a linear tetracyclic polyketide that serves as a crucial on-pathway intermediate in the biosynthesis of chartreusin (B1668571). universiteitleiden.nl Its formation from a poly-β-keto intermediate, assembled by type II polyketide synthases (PKSs), and its subsequent conversion into the final pentacyclic structure of chartreusin involves several key enzymatic steps. researchgate.netnih.gov

A significant breakthrough has been the characterization of the enzymes responsible for the skeletal rearrangement of this compound. It has been demonstrated that this conversion requires two redox enzymes. researchgate.netresearchgate.net The first is a flavin-dependent monooxygenase, ChaZ, which catalyzes a Baeyer-Villiger oxidation on this compound to form a seven-membered lactone intermediate. researchgate.netresearcher.liferesearchgate.netacs.org Subsequently, a ketoreductase, ChaE, utilizing NADPH, rearranges the carbon skeleton to produce a pentacyclic intermediate. researchgate.netresearchgate.net This rearrangement likely proceeds through a cascade of reactions including the reduction of the lactone carbonyl group and an Aldol-type reaction. researchgate.netresearcher.life

However, challenges remain in fully elucidating the precise mechanisms of these enzymatic reactions. For instance, the lactone intermediate formed by ChaZ is highly unstable, which has made its direct detection and characterization difficult. acs.org While the roles of ChaZ and ChaE have been established, the intricate details of the catalytic cascade, including the exact sequence of events and the involvement of any potential transient intermediates, require further investigation. Moreover, earlier studies had suggested that this compound might be a shunt product rather than a true intermediate, as feeding it to a mutant strain lacking the initial PKS genes did not restore chartreusin production. researchgate.net This discrepancy was later resolved, but it highlights the complexity of the pathway and the need for rigorous biochemical characterization of each step. Future research will likely focus on trapping and characterizing unstable intermediates, as well as detailed structural and mechanistic studies of the involved enzymes to provide a complete picture of this remarkable biosynthetic transformation.

Comprehensive Understanding of Regulatory Mechanisms in Biosynthesis

The biosynthesis of natural products like chartreusin, and by extension its intermediate this compound, is tightly regulated at the genetic level. core.ac.uk The genes responsible for producing the enzymes of this pathway are organized into a biosynthetic gene cluster (BGC). researchgate.netleibniz-hki.de Analysis of the chartreusin (cha) gene cluster has identified not only the structural genes encoding the biosynthetic enzymes but also putative regulatory and resistance genes. core.ac.uk

For example, in the related murayaquinone biosynthetic pathway, the gene cluster is divided into a biosynthesis region and a regulation/efflux region, which includes regulatory genes like mrqR1, mrqR2, and mrqR3. nih.gov Similar regulatory elements are expected to be present in the chartreusin BGC, controlling the expression of the biosynthetic genes in response to various cellular signals and environmental cues. Understanding how these regulatory elements function is crucial for optimizing the production of chartreusin and its intermediates.

A significant challenge lies in deciphering the complex regulatory network that governs the expression of the chartreusin BGC. This includes identifying the specific signals that activate or repress gene expression, the transcription factors that bind to the promoter regions of the biosynthetic genes, and the hierarchical organization of the regulatory cascade. Future research in this area will likely involve a combination of genetic, transcriptomic, and proteomic approaches to identify and characterize the key regulatory proteins and their target genes. A comprehensive understanding of these regulatory mechanisms is a prerequisite for the rational engineering of producer strains for enhanced production of this compound or novel chartreusin analogs. acs.org

Exploration of this compound as a Chiral Intermediate for Chemical Synthesis

The unique chemical structure of this compound makes it an attractive starting point for the chemical synthesis of novel compounds. As a polycyclic aromatic compound with specific stereochemistry, this compound can be considered a chiral intermediate. rsc.orgqyaobio.comnih.gov Chiral intermediates are valuable building blocks in organic synthesis, particularly for the construction of complex, biologically active molecules. rsc.orgchiroblock.com

The enzymatic synthesis of this compound ensures the production of a single enantiomer, which is a significant advantage over traditional chemical synthesis methods that often produce racemic mixtures. nih.govcore.ac.uk The defined stereochemistry of this compound can be exploited to direct the stereoselective synthesis of new derivatives. The Baeyer-Villiger oxidation, a key step in its natural conversion, is a powerful reaction in synthetic chemistry for the formation of esters and lactones from ketones, often with high stereoselectivity. researchgate.netrsc.org The enzymatic Baeyer-Villiger oxidation of this compound by ChaZ is a prime example of how nature can be harnessed to perform complex chemical transformations with exquisite control. researchgate.netacs.org

The challenge in this area is to develop efficient methods for the large-scale production and purification of this compound to make it readily available as a synthetic precursor. Furthermore, exploring the reactivity of its various functional groups will be key to unlocking its potential as a versatile chiral building block. Future research could focus on using this compound as a scaffold to synthesize libraries of new compounds with potential applications in medicine and agriculture, leveraging its inherent chirality to create molecules with specific biological activities. qyaobio.comchiroblock.com

Advanced Applications in Synthetic Biology for Rational Design of New Natural Products

The knowledge gained from studying the this compound biosynthetic pathway is a fertile ground for synthetic biology and combinatorial biosynthesis approaches. researchgate.netpsu.eduresearchgate.net By understanding the function of each enzyme in the pathway, it becomes possible to engineer the pathway to produce novel "unnatural" natural products. researchgate.net

One of the key strategies in combinatorial biosynthesis is the targeted inactivation or modification of genes within a BGC. psu.edu For example, the accumulation of this compound was achieved through the inactivation of the chaZ gene. researchgate.netpsu.edu This principle can be extended to other genes in the pathway to generate a variety of intermediates and derivatives. Furthermore, genes from different biosynthetic pathways can be combined to create hybrid pathways that produce entirely new chemical structures. researchgate.net The heterologous expression of the entire chartreusin gene cluster in a host organism like Streptomyces albus has already been demonstrated, providing a platform for such engineering efforts. researchgate.net

The primary challenge in this field is the often-unpredictable outcome of pathway engineering. The introduction of foreign genes or the modification of existing ones can lead to low production titers, the accumulation of undesired byproducts, or inactive enzymes. researchgate.net A deeper understanding of enzyme specificity and the interplay between different pathway components is needed for more rational design. acs.org

Future directions in this area will involve the use of advanced synthetic biology tools, such as CRISPR-Cas9 for precise genome editing, and the development of optimized heterologous expression hosts. universiteitleiden.nluniversiteitleiden.nl By rationally designing and constructing novel biosynthetic pathways based on the this compound framework, it may be possible to generate new molecules with improved therapeutic properties, such as enhanced efficacy or reduced side effects. psu.edu

Q & A

Q. How can researchers enhance the reproducibility of this compound studies?

- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit synthetic protocols in platforms like protocols.io and share raw data via Figshare or Zenodo . Use electronic lab notebooks to track reagent lot numbers and instrument calibration logs .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.